Methyl 5-(aminomethyl)nicotinate hydrochloride
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Overview
Description
Methyl 5-(aminomethyl)nicotinate hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 and a molecular weight of 202.64 g/mol . It is a derivative of nicotinic acid and is often used in scientific research due to its unique chemical properties.
Preparation Methods
The synthesis of Methyl 5-(aminomethyl)nicotinate hydrochloride typically involves a multi-step process. One common method includes the coupling of 5-substituted nicotinate with a cyanide salt to form 5-cyanonicotinate, followed by reduction to obtain the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 5-(aminomethyl)nicotinate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Scientific Research Applications
Methyl 5-(aminomethyl)nicotinate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-(aminomethyl)nicotinate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a peripheral vasodilator, enhancing local blood flow at the site of application . This action is thought to involve the dilation of blood vessels, which increases blood circulation.
Comparison with Similar Compounds
Methyl 5-(aminomethyl)nicotinate hydrochloride can be compared with other similar compounds such as:
Methyl nicotinate: Used as a rubefacient in topical preparations for muscle and joint pain.
Nicotinic acid derivatives: These compounds share similar chemical structures and biological activities. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and applications
Properties
IUPAC Name |
methyl 5-(aminomethyl)pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-12-8(11)7-2-6(3-9)4-10-5-7;/h2,4-5H,3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPLNUJIHBDBCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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